3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
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Overview
Description
It is a phenolic acid with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound is known for its antioxidant, anti-inflammatory, and anti-cancer properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Caffeic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of cinnamic acid derivatives. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogen gas at elevated temperatures .
Industrial Production Methods
Industrial production of caffeic acid often involves the extraction from plant sources, such as coffee beans and tea leaves. The extraction process includes solvent extraction, followed by purification steps like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Caffeic acid undergoes various chemical reactions, including:
Oxidation: Caffeic acid can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction of caffeic acid can yield dihydrocaffeic acid, a compound with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocaffeic acid.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Caffeic acid has a wide range of applications in scientific research:
Mechanism of Action
Caffeic acid exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anti-cancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and activation of caspases.
Comparison with Similar Compounds
Caffeic acid is similar to other phenolic acids, such as:
Ferulic Acid: Another phenolic acid with antioxidant properties, but with a methoxy group instead of a hydroxyl group on the aromatic ring.
Chlorogenic Acid: An ester of caffeic acid and quinic acid, commonly found in coffee.
p-Coumaric Acid: Similar structure but with a single hydroxyl group on the aromatic ring.
Uniqueness
Caffeic acid’s unique combination of hydroxyl groups and its ability to undergo various chemical reactions make it a versatile compound with diverse applications in research and industry .
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/i2+1,4+1,9+1 |
InChI Key |
QAIPRVGONGVQAS-CTEGUFHBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[13CH]=[13CH][13C](=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)O |
Origin of Product |
United States |
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